molecular formula C7H14BrNS B14515454 N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide CAS No. 63344-41-2

N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide

Cat. No.: B14515454
CAS No.: 63344-41-2
M. Wt: 224.16 g/mol
InChI Key: BTPSWVOFVBNYSY-UHFFFAOYSA-M
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Description

N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide is a chemical compound with a unique structure that includes a dimethylamino group, a prop-2-en-1-yl group, and a sulfanyl group attached to an ethan-1-iminium bromide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide typically involves the reaction of N,N-dimethyl-2-propyn-1-amine with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ion. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine .

Scientific Research Applications

N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide involves its interaction with specific molecular targets. The iminium group can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: A related compound with similar structural features but lacking the sulfanyl group.

    N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium chloride: A chloride analog of the bromide compound.

    N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium iodide: An iodide analog with similar properties

Uniqueness

N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide is unique due to the presence of the bromide ion, which can influence its reactivity and solubility. The combination of the dimethylamino group, prop-2-en-1-yl group, and sulfanyl group also contributes to its distinct chemical and biological properties .

Properties

CAS No.

63344-41-2

Molecular Formula

C7H14BrNS

Molecular Weight

224.16 g/mol

IUPAC Name

dimethyl(1-prop-2-enylsulfanylethylidene)azanium;bromide

InChI

InChI=1S/C7H14NS.BrH/c1-5-6-9-7(2)8(3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1

InChI Key

BTPSWVOFVBNYSY-UHFFFAOYSA-M

Canonical SMILES

CC(=[N+](C)C)SCC=C.[Br-]

Origin of Product

United States

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